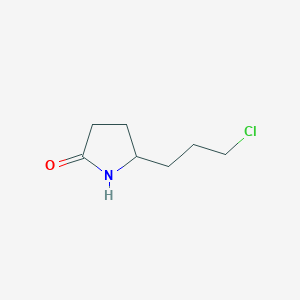![molecular formula C8H7ClF2N2 B15207160 6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15207160.png)
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agrochemicals. The presence of both chlorine and difluoromethyl groups in its structure imparts distinct chemical properties that can be leveraged in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the use of difluorocarbene reagents, which can be generated in situ from precursors like chlorodifluoromethane (ClCF₂H) under basic conditions . The reaction conditions often involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of metal catalysts, such as palladium or nickel complexes, can enhance the efficiency of the reaction and reduce the formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (Et₃N).
Major Products
Oxidation: Formation of difluoromethylated pyridine derivatives.
Reduction: Formation of difluoromethylated pyrrolidine derivatives.
Substitution: Formation of amine or thiol-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Agrochemicals: The compound is explored for its potential as a fungicide and herbicide due to its ability to inhibit specific enzymes in plant pathogens.
Material Science: It is used in the development of advanced materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-3-(difluoromethyl)pyridine: Shares the difluoromethyl group but differs in the position of the chlorine atom.
5-Chloro-6-(difluoromethyl)-2-methyl-N-(1-(5-(trifluoromethyl)pyridin-2-yloxy)propan-2-yl)pyrimidin-4-amine: Contains a similar difluoromethyl group but has a more complex structure with additional functional groups.
Uniqueness
6-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine is unique due to its specific arrangement of the chloro and difluoromethyl groups on the pyrrolo[3,2-c]pyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C8H7ClF2N2 |
|---|---|
Peso molecular |
204.60 g/mol |
Nombre IUPAC |
6-chloro-1-(difluoromethyl)-2,3-dihydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7ClF2N2/c9-7-3-6-5(4-12-7)1-2-13(6)8(10)11/h3-4,8H,1-2H2 |
Clave InChI |
ZFRJGFAPXDDSIC-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C2=CC(=NC=C21)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


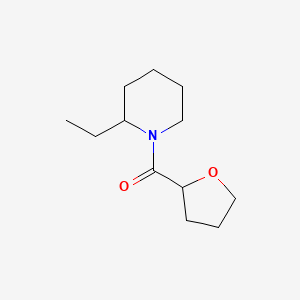
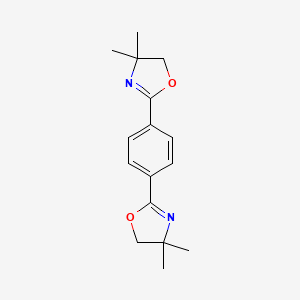

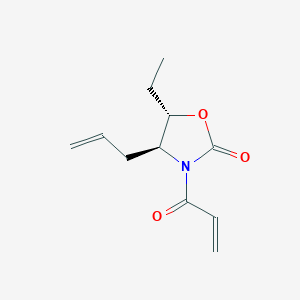
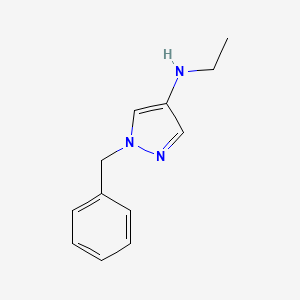

![Pyrrolo[1,2-a]pyrazine-1-methanamine](/img/structure/B15207123.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-carbonyl chloride](/img/structure/B15207134.png)
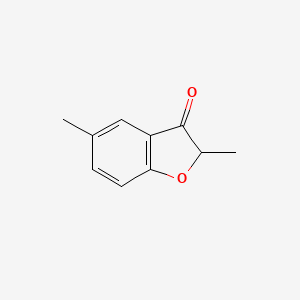
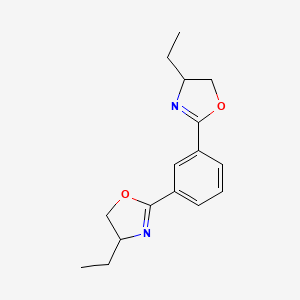
![copper;4-methyl-2-[N-[2-[[(5-methyl-2-oxidophenyl)-phenylmethylidene]amino]ethyl]-C-phenylcarbonimidoyl]phenolate](/img/structure/B15207146.png)

